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Compound of Interest

Compound Name: PIKfyve-IN-2

Cat. No.: B12387721 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of two prominent PIKfyve kinase inhibitors, PIKfyve-IN-2 and

YM201636. This document outlines their respective potencies, selectivities, and cellular effects,

supported by experimental data and detailed methodologies.

Introduction to PIKfyve and its Inhibitors
PIKfyve is a lipid kinase that plays a crucial role in cellular trafficking by phosphorylating

phosphatidylinositol 3-phosphate (PI(3)P) to produce phosphatidylinositol 3,5-bisphosphate

(PI(3,5)P2).[1][2] This process is essential for the regulation of endosome and lysosome

function, autophagy, and other key cellular processes.[1][2] Dysregulation of PIKfyve activity

has been implicated in various diseases, including cancer, neurodegenerative disorders, and

viral infections, making it an attractive target for therapeutic intervention.

PIKfyve-IN-2 and YM201636 are two small molecule inhibitors that target the kinase activity of

PIKfyve. While both compounds are recognized for their potency, they exhibit differences in

their biochemical and cellular profiles.

In Vitro Potency and Selectivity
A direct comparison of the in vitro potency of PIKfyve-IN-2 and YM201636 is crucial for

understanding their potential as research tools and therapeutic agents. While YM201636 has a

well-documented IC50 value, specific quantitative data for PIKfyve-IN-2's potency is less

readily available in public literature, where it is consistently referred to as a "potent" inhibitor.
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YM201636 exhibits a half-maximal inhibitory concentration (IC50) of 33 nM against PIKfyve

kinase.[3] Further studies have demonstrated its selectivity. For instance, its IC50 against

p110α, a class I PI3-kinase, is approximately 100-fold higher, indicating a significant selectivity

for PIKfyve.[3]

Inhibitor Target IC50 (nM)
Selectivity (vs.
p110α)

YM201636 PIKfyve 33[3] ~100-fold[3]

PIKfyve-IN-2 PIKfyve Potent
Data not publicly

available

Table 1: In Vitro Potency of PIKfyve Inhibitors. This table summarizes the available quantitative

data for the in vitro potency of YM201636 and the qualitative description of PIKfyve-IN-2's

potency.

Cellular Effects and Mechanism of Action
Both PIKfyve-IN-2 and YM201636 exert their cellular effects by inhibiting the production of

PI(3,5)P2. This disruption of phosphoinositide metabolism leads to a range of observable

cellular phenotypes.

YM201636 has been shown to induce the formation of large cytoplasmic vacuoles and disrupt

endosomal trafficking.[3] This is a characteristic phenotype associated with PIKfyve inhibition

and is a direct consequence of impaired endosome maturation and lysosome function. Studies

have also indicated that YM201636 can induce autophagy.

Information regarding the specific cellular effects of PIKfyve-IN-2 is limited in publicly

accessible research. However, as a potent PIKfyve inhibitor, it is expected to induce similar

cellular phenotypes to YM201636, such as vacuole formation and disruption of endolysosomal

pathways.

PIKfyve Signaling Pathway
The primary function of PIKfyve is the phosphorylation of PI(3)P to generate PI(3,5)P2. This

lipid product then acts as a signaling molecule, recruiting effector proteins to regulate various
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aspects of vesicular trafficking, including endosome maturation, endosome-to-lysosome fusion,

and the regulation of lysosomal ion channels.
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Vesicular Trafficking

(Endosome Maturation,
Lysosome Function)
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Caption: Simplified PIKfyve signaling pathway.

Experimental Protocols
In Vitro PIKfyve Kinase Assay (ADP-Glo™ Assay)

A common method to determine the in vitro potency of PIKfyve inhibitors is the ADP-Glo™

Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.

Reaction Setup: Recombinant human PIKfyve enzyme is incubated with its substrate,

phosphatidylinositol 3-phosphate (PI(3)P), in a kinase reaction buffer.

Inhibitor Addition: Serial dilutions of the test compound (e.g., PIKfyve-IN-2 or YM201636) are

added to the reaction mixture.

ATP Initiation: The kinase reaction is initiated by the addition of ATP.

Reaction Termination and ATP Depletion: After a defined incubation period, the ADP-Glo™

Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

ADP to ATP Conversion and Detection: The Kinase Detection Reagent is then added, which

contains enzymes that convert the generated ADP back to ATP. This newly synthesized ATP

is then quantified using a luciferase/luciferin reaction, and the resulting luminescence is

measured.

Data Analysis: The luminescence signal is inversely proportional to the activity of the PIKfyve

inhibitor. IC50 values are calculated by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.
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Caption: General workflow for an in vitro kinase inhibitor assay.
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Conclusion
Both PIKfyve-IN-2 and YM201636 are valuable tools for studying the biological roles of

PIKfyve. YM201636 is a well-characterized inhibitor with a defined in vitro potency and

selectivity profile. While PIKfyve-IN-2 is described as a potent inhibitor, the lack of publicly

available, quantitative IC50 data makes a direct and objective comparison of its potency with

YM201636 challenging. For researchers requiring precise knowledge of inhibitory

concentrations, YM201636 currently offers more concrete data. Further studies are needed to

fully characterize the biochemical and cellular profile of PIKfyve-IN-2 to allow for a more

comprehensive and direct comparison.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b12387721?utm_src=pdf-body
https://www.benchchem.com/product/b12387721?utm_src=pdf-body
https://www.benchchem.com/product/b12387721?utm_src=pdf-body
https://www.benchchem.com/product/b12387721?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9108489/
https://en.wikipedia.org/wiki/PIKFYVE
https://www.selleckchem.com/products/ym201636.html
https://www.benchchem.com/product/b12387721#pikfyve-in-2-vs-ym201636-potency
https://www.benchchem.com/product/b12387721#pikfyve-in-2-vs-ym201636-potency
https://www.benchchem.com/product/b12387721#pikfyve-in-2-vs-ym201636-potency
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b12387721?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

